![molecular formula C40H60I6N4O20 B1261165 Endobil CAS No. 51764-33-1](/img/structure/B1261165.png)
Endobil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iodoxamate meglumine is a radiopaque medium used primarily in the diagnosis of gall bladder and bile duct diseases. It is usually administered as a meglumine salt. This compound is known for its ability to enhance the contrast of images in radiographic procedures, making it easier to visualize internal structures .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of iodoxamate meglumine involves the iodination of a benzoic acid derivative followed by the formation of a meglumine salt. The reaction typically requires the use of iodine and a suitable oxidizing agent under controlled conditions to ensure the selective iodination of the aromatic ring .
Industrial Production Methods: In industrial settings, the production of iodoxamate meglumine involves large-scale iodination reactions followed by purification processes to isolate the desired product. The compound is then formulated into a suitable pharmaceutical preparation for medical use .
Types of Reactions:
Oxidation: Iodoxamate meglumine can undergo oxidation reactions, particularly at the iodine atoms, leading to the formation of higher oxidation state compounds.
Reduction: The compound can also be reduced under specific conditions, potentially altering its iodine content and overall structure.
Substitution: Iodoxamate meglumine can participate in substitution reactions where iodine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of iodate derivatives, while reduction could yield deiodinated products .
Wissenschaftliche Forschungsanwendungen
Iodoxamate meglumine has several applications in scientific research:
Chemistry: Used as a contrast agent in various analytical techniques to enhance the visibility of chemical structures.
Biology: Employed in imaging studies to visualize biological tissues and organs.
Medicine: Widely used in diagnostic radiography to improve the clarity of images of the gall bladder and bile ducts.
Industry: Utilized in the development of new imaging agents and diagnostic tools.
Wirkmechanismus
The primary mechanism of action of iodoxamate meglumine involves its ability to absorb X-rays, thereby enhancing the contrast of images in radiographic procedures. The compound’s iodine atoms are responsible for this effect, as they have a high atomic number and can effectively absorb X-rays. This property allows for clearer visualization of internal structures during diagnostic imaging .
Similar Compounds:
Iothalamate Meglumine: Another iodinated contrast agent used in diagnostic imaging.
Iodipamide Meglumine: Used for similar diagnostic purposes but with different pharmacokinetic properties.
Iodixanol: A non-ionic iodinated contrast agent with lower osmolality compared to iodoxamate meglumine.
Uniqueness: Iodoxamate meglumine is unique due to its specific iodination pattern and the presence of the meglumine salt, which enhances its solubility and reduces its toxicity compared to other iodinated contrast agents .
Eigenschaften
CAS-Nummer |
51764-33-1 |
---|---|
Molekularformel |
C40H60I6N4O20 |
Molekulargewicht |
1678.3 g/mol |
IUPAC-Name |
3-[3-[2-[2-[2-[3-(3-carboxy-2,4,6-triiodoanilino)-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2,4,6-triiodobenzoic acid;6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C26H26I6N2O10.2C7H17NO5/c27-13-11-15(29)23(21(31)19(13)25(37)38)33-17(35)1-3-41-5-7-43-9-10-44-8-6-42-4-2-18(36)34-24-16(30)12-14(28)20(22(24)32)26(39)40;2*1-8-2-4(10)6(12)7(13)5(11)3-9/h11-12H,1-10H2,(H,33,35)(H,34,36)(H,37,38)(H,39,40);2*4-13H,2-3H2,1H3 |
InChI-Schlüssel |
LNBGFESBSAEKAE-UHFFFAOYSA-N |
Isomerische SMILES |
CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1=C(C(=C(C(=C1I)NC(=O)CCOCCOCCOCCOCCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I |
SMILES |
CNCC(C(C(C(CO)O)O)O)O.CNCC(C(C(C(CO)O)O)O)O.C1=C(C(=C(C(=C1I)NC(=O)CCOCCOCCOCCOCCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I |
Kanonische SMILES |
CNCC(C(C(C(CO)O)O)O)O.CNCC(C(C(C(CO)O)O)O)O.C1=C(C(=C(C(=C1I)NC(=O)CCOCCOCCOCCOCCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I |
Andere CAS-Nummern |
51764-33-1 |
Synonyme |
Cholovue endomirabil iodoxamic acid meglumine salt methylglucamine iodoxamate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.